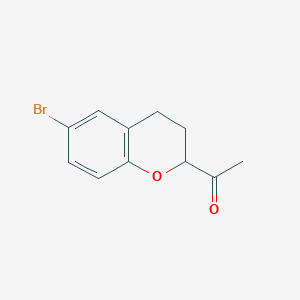
1-(6-Bromochroman-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromochroman-2-yl)ethanone (BCE) is an organic compound that has been studied for its potential applications in scientific research and the development of new drugs. BCE is a member of the chromanones family, a class of compounds that are derived from the chromanone nucleus. BCE is a colorless, crystalline solid that is soluble in water and ethanol. It has a low boiling point and a low melting point, making it an ideal candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using various methods, including Magnesium halide exchange and nucleophilic substitution, demonstrating straightforward and mild reaction conditions (Jin, 2015).
- Characterization of Derivatives : Studies on similar bromo-ethanone derivatives have involved characterizing their structure through techniques like single-crystal X-ray diffraction, indicating a focus on detailed molecular analysis (Abdel‐Aziz et al., 2011).
Chemical Reactions and Properties
- Electrophilic Bromination : Research has been conducted on the selective α-monobromination of alkylaryl ketones, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Ying, 2011).
- Nucleophilic Substitution Reactions : Computational studies have been done on the reactions between imidazole and various 2-bromo-1-arylethanones, showcasing the compound's involvement in complex chemical processes (Erdogan & Erdoğan, 2019).
Phototrigger Applications
- Caging Phototriggers : Certain derivatives of bromo-ethanone have been used in the development of phototriggers for caging applications, indicating their role in controlled release mechanisms in a biochemical context (Khade & Singh, 2007).
Catalyst Development
- Catalyst Synthesis : The compound has been used in the synthesis of benzochromene derivatives using nano-catalysts, demonstrating its utility in facilitating chemical reactions (Ezzatzadeh & Hossaini, 2019).
Molecular Studies
- Molecular Structure Analysis : Extensive molecular structure and vibrational studies have been conducted on similar ethanone derivatives, showing their importance in understanding molecular interactions and properties (Mary et al., 2015).
Propriétés
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)10-4-2-8-6-9(12)3-5-11(8)14-10/h3,5-6,10H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCVKIYGBDGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2=C(O1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)
![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)
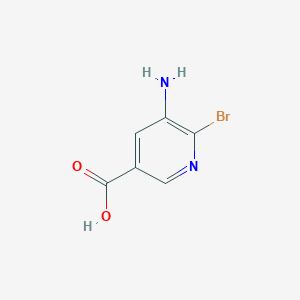
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)
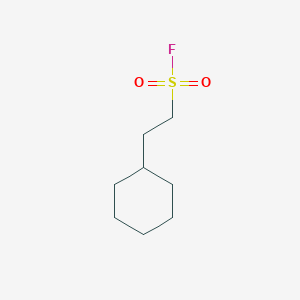
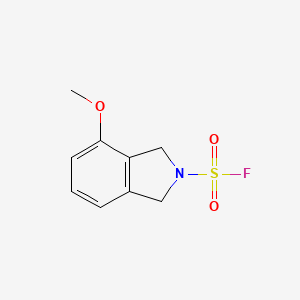
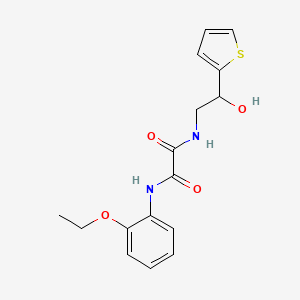
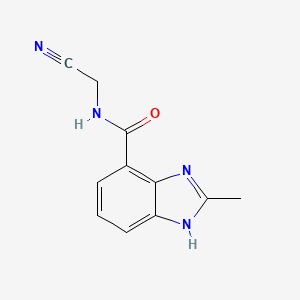
![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)